N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promising antimicrobial activity against various bacterial and fungal strains . In medicine, it is being investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication processes . Additionally, it has applications in the agricultural industry as a potential pesticide or herbicide .
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it interferes with DNA replication and cell division, thereby inhibiting the growth of cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and the type of organism or cell being targeted.
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is unique among 1,3,4-thiadiazole derivatives due to its specific chemical structure and the presence of both ethoxymethyl and methylphenyl groups. Similar compounds include other 1,3,4-thiadiazole derivatives such as N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide and N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide . These compounds share the thiadiazole core structure but differ in their substituents, which can significantly impact their biological activities and applications.
Properties
Molecular Formula |
C14H17N3O2S2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H17N3O2S2/c1-3-19-8-13-16-17-14(21-13)15-12(18)9-20-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,17,18) |
InChI Key |
PSCYVYNJUSUSCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)CSC2=CC=C(C=C2)C |
Origin of Product |
United States |
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